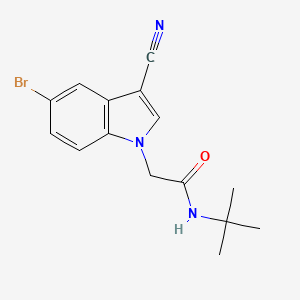
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide, also known as BRD0705, is a small molecule compound that has gained attention in recent years due to its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide involves its ability to target specific proteins involved in various biological processes. One protein that 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide targets is bromodomain-containing protein 4 (BRD4), which is involved in gene regulation. By targeting this protein, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide can inhibit the expression of certain genes, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have neuroprotective effects, making it a potential tool for studying neurological diseases. Additionally, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have anti-viral effects, making it a potential tool for studying viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide in lab experiments is its specificity. 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide targets specific proteins, allowing researchers to study the effects of inhibiting those proteins on various biological processes. Additionally, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have low toxicity, making it a safer alternative to other compounds that may have similar effects. One limitation of using 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide in lab experiments is its cost. 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide is a relatively expensive compound, making it difficult for some researchers to use in their studies.
Orientations Futures
There are several future directions for research involving 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide. One area of research is in the study of neurological diseases. Studies have shown that 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has neuroprotective effects, making it a potential tool for studying diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the full extent of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide's anti-cancer and anti-inflammatory effects. Finally, research is needed to develop more cost-effective synthesis methods for 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide, making it more accessible to researchers.
Conclusion:
In conclusion, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide is a small molecule compound that has gained attention in recent years due to its potential use in scientific research. Its specificity and low toxicity make it a valuable tool for studying various biological processes, including cancer, inflammation, and viral infections. Further research is needed to fully understand the potential of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide in these areas, as well as its potential use in studying neurological diseases.
Méthodes De Synthèse
The synthesis of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide involves a multi-step process that begins with the reaction of 5-bromo-1H-indole with tert-butyl acetate in the presence of potassium carbonate. This reaction produces 5-bromo-1-(tert-butoxycarbonyl)-1H-indole, which is then reacted with cyanogen bromide to yield 5-bromo-3-cyano-1H-indole. Finally, the compound is reacted with tert-butylamine to produce 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide.
Applications De Recherche Scientifique
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been used in a variety of scientific research studies due to its potential as a tool for studying various biological processes. One area of research where 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been used is in the study of cancer. Studies have shown that 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide inhibits the growth of cancer cells by targeting specific proteins involved in cell division and growth. Additionally, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have anti-inflammatory effects, making it a potential tool for studying inflammatory diseases.
Propriétés
IUPAC Name |
2-(5-bromo-3-cyanoindol-1-yl)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-15(2,3)18-14(20)9-19-8-10(7-17)12-6-11(16)4-5-13(12)19/h4-6,8H,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOCIJFZZVYABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


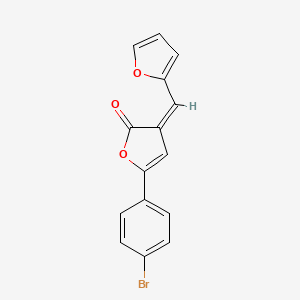
![N-[1-(aminocarbonyl)-2-(4-ethoxyphenyl)vinyl]benzamide](/img/structure/B5842440.png)
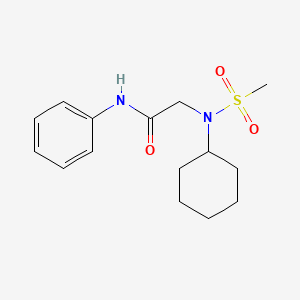

![2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide](/img/structure/B5842461.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5842471.png)
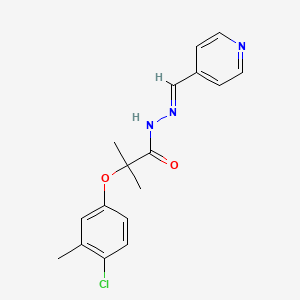
![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)
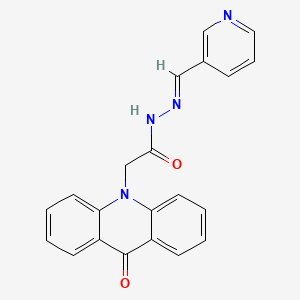
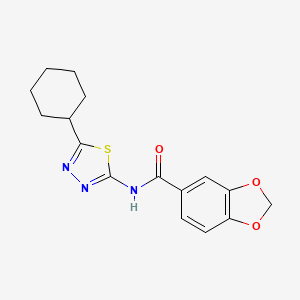
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B5842521.png)
![N-benzyl-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5842528.png)
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)